3H-Imidazo[2,1-c][1,4]oxazine chemical structure and properties
3H-Imidazo[2,1-c][1,4]oxazine chemical structure and properties
An In-Depth Technical Guide to the 3H-Imidazo[2,1-c][1][2]oxazine Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of imidazole with other heterocyclic rings has yielded a plethora of compounds with significant therapeutic value. The imidazo[2,1-c][1][2]oxazine scaffold represents a promising, yet underexplored, chemical space at the intersection of two biologically important pharmacophores. This technical guide provides a comprehensive overview of the 3H-imidazo[2,1-c][1][2]oxazine core, starting with its fundamental chemical structure and predicted physicochemical properties. We propose viable synthetic strategies for its assembly, drawing from established methodologies for related fused heterocyclic systems. Furthermore, by analyzing the rich biological activities of analogous compounds, we extrapolate a predicted pharmacological profile for 3H-imidazo[2,1-c][1][2]oxazine derivatives, highlighting their potential as novel therapeutic agents. This guide is intended to serve as a foundational resource to stimulate and guide future research and development efforts in this promising area of medicinal chemistry.
Introduction: The Strategic Fusion of Imidazole and Oxazine
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, where it often plays a crucial role in molecular recognition and biological function. Similarly, the oxazine ring system is a component of various bioactive molecules, contributing to their overall pharmacological profile.[3] The strategic fusion of these two heterocycles into a rigid bicyclic scaffold, the imidazo[2,1-c][1][2]oxazine core, offers a unique three-dimensional arrangement of heteroatoms and substituents, creating novel opportunities for interaction with biological targets.
Derivatives of fused imidazole systems, such as imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines, have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and protein kinase inhibitory effects.[4][5][6] This well-documented therapeutic potential of related scaffolds provides a strong rationale for the exploration of the imidazo[2,1-c][1][2]oxazine chemical space. This guide will focus on the 3H-imidazo[2,1-c][1][2]oxazine isomer, providing a forward-looking perspective on its synthesis, characterization, and potential applications in drug discovery.
Chemical Structure and Physicochemical Properties
The core structure of 3H-imidazo[2,1-c][1][2]oxazine is a bicyclic heteroaromatic system formed by the fusion of an imidazole ring and a 1,4-oxazine ring. The "3H" designation indicates the position of the saturated carbon atom in the oxazine ring.
Molecular Structure:
Caption: Chemical structure of the 3H-imidazo[2,1-c][1][2]oxazine core.
Predicted Physicochemical Properties
While experimental data for the 3H-imidazo[2,1-c][1][2]oxazine core is not yet available, its fundamental physicochemical properties can be predicted using computational methods. These predictions are valuable for guiding synthetic efforts and for early-stage assessment of its drug-like properties. The table below presents a comparison with a related, known isomer, 5H-imidazo[2,1-b][1][5]oxazine.[7]
| Property | Predicted Value for 3H-Imidazo[2,1-c][1][2]oxazine | Reported Value for 5H-Imidazo[2,1-b][1][5]oxazine[7] |
| Molecular Formula | C₆H₆N₂O | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol | 122.12 g/mol |
| XLogP3 | ~0.5 | 0.4 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 0 | 0 |
| Topological Polar Surface Area | 29.1 Ų | 27.1 Ų |
These predicted properties suggest that the 3H-imidazo[2,1-c][1][2]oxazine core possesses favorable drug-like characteristics, including good oral bioavailability potential as suggested by Lipinski's rule of five.
Proposed Synthetic Strategies
The synthesis of the 3H-imidazo[2,1-c][1][2]oxazine core can be approached through several plausible synthetic routes, leveraging established methods for the construction of related fused imidazole heterocycles. A key consideration is the strategic formation of the oxazine ring onto a pre-formed imidazole precursor.
General Synthetic Workflow
A generalized workflow for the synthesis and characterization of novel 3H-imidazo[2,1-c][1][2]oxazine derivatives is depicted below.
Caption: A generalized workflow from synthesis to biological evaluation of 3H-imidazo[2,1-c][1][2]oxazine derivatives.
Proposed Synthetic Protocol
A plausible and detailed protocol for the synthesis of a substituted 3H-imidazo[2,1-c][1][2]oxazine derivative is outlined below. This protocol is adapted from methodologies used for the synthesis of imidazo-oxazinone derivatives.[8]
Step 1: Synthesis of a C-2 Aroyl Imidazole Precursor
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Dissolve an appropriate acetophenone derivative (1 mmol) in 30 mL of 1,4-dioxane in a 100 mL round-bottom flask.
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Add selenium dioxide (2.5 mmol) and reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).
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After completion (typically 24 hours), filter the reaction mixture.
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To the filtrate, add a solution of ammonium acetate (5 mmol) in 20 mL of water and stir at room temperature.
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Upon completion as monitored by TLC, filter the precipitate, wash with cold water, and dry to obtain the C-2 aroyl substituted imidazole derivative.
Step 2: Reduction of the Carbonyl Group
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Suspend the C-2 aroyl imidazole (1 mmol) in methanol in a suitable flask.
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Cool the mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding imidazolyl methanol derivative.
Step 3: N-Alkylation and Intramolecular Cyclization
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Dissolve the imidazolyl methanol derivative (1 mmol) in a suitable aprotic solvent (e.g., anhydrous THF or DMF).
-
Add a strong base, such as sodium hydride (1.1 mmol), at 0 °C and stir for 30 minutes.
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Add a suitable alkylating agent, such as 2-chloroacetyl chloride (1.1 mmol), dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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The subsequent intramolecular cyclization to form the 3H-imidazo[2,1-c][1][2]oxazine ring may occur spontaneously or require heating.
-
Quench the reaction, extract the product, and purify by column chromatography to obtain the target 3H-imidazo[2,1-c][1][2]oxazine derivative.
Predicted Biological Profile and Therapeutic Potential
The therapeutic potential of the 3H-imidazo[2,1-c][1][2]oxazine scaffold can be inferred from the biological activities of structurally related fused imidazole systems.
Anticancer Activity
Many fused imidazole derivatives, such as those based on the imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][5]thiadiazole cores, have demonstrated potent anticancer activity through various mechanisms.[4][9][10] For instance, certain imidazo[2,1-b]thiazole derivatives act as carbonic anhydrase inhibitors, an enzyme family implicated in tumorigenesis.[2][4] It is plausible that derivatives of 3H-imidazo[2,1-c][1][2]oxazine could exhibit similar anticancer properties, potentially through the inhibition of key oncogenic pathways.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. The imidazo[1,2-b]pyridazine scaffold has been successfully explored for the development of potent and selective kinase inhibitors, particularly targeting DYRKs and CLKs.[6] The rigid, bicyclic nature of the 3H-imidazo[2,1-c][1][2]oxazine core makes it an attractive scaffold for ATP-competitive kinase inhibition. Judicious substitution on this core could lead to the discovery of novel inhibitors for a range of protein kinases.
Antifungal and Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been associated with significant antifungal and antibacterial activities.[5] The incorporation of the oxazine ring in the 3H-imidazo[2,1-c][1][2]oxazine system could modulate these properties, potentially leading to new classes of antimicrobial agents with novel mechanisms of action to combat drug resistance.[3]
Analytical Characterization and Biological Screening
The unambiguous characterization of newly synthesized 3H-imidazo[2,1-c][1][2]oxazine derivatives is crucial. A combination of modern analytical techniques should be employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure.[12]
Proposed Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify and characterize the bioactivity of novel 3H-imidazo[2,1-c][1][2]oxazine derivatives.
Caption: A proposed biological screening cascade for 3H-imidazo[2,1-c][1][2]oxazine derivatives.
Conclusion and Future Directions
The 3H-imidazo[2,1-c][1][2]oxazine scaffold represents a novel and promising area for medicinal chemistry research. While this guide has provided a predictive and forward-looking overview, the synthesis and experimental evaluation of these compounds are now required to validate the hypotheses presented. Future work should focus on the development of efficient and versatile synthetic routes to a diverse library of 3H-imidazo[2,1-c][1][2]oxazine derivatives. Subsequent biological screening against a range of therapeutic targets, guided by the predictions outlined herein, will be crucial in unlocking the full therapeutic potential of this exciting class of heterocyclic compounds. The insights gained from these studies will undoubtedly contribute to the broader understanding of structure-activity relationships in fused imidazole systems and could lead to the discovery of next-generation therapeutic agents.
References
- Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC - NIH.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - SciRP.org.
- Synthesis and Biological Evaluation of Imidazo[2,1- b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PubMed.
-
2H-Imidazo[5,1-B][1][5]oxazine | C6H6N2O - PubChem - NIH. Available from:
-
3-Methyl-1H-pyrrolo[2,1-c][1][2]oxazin-1-one - NIH. Available from:
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
-
Biological activities of imidazo[2,1-b][1][2][5]thiadiazole derivatives: A review - ResearchGate. Available from:
-
Chemistry of Imidazo[2,1-b][1][2][5]thiadiazoles - ResearchGate. Available from:
- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research.
- Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties | Request PDF - ResearchGate.
-
5h,6h,8h-imidazo[2,1-c][1][2]oxazine - PubChemLite. Available from:
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][5]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. Available from:
- Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI.
-
Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine derivatives diversified on... - ResearchGate. Available from:
- The synthesis and 1H nuclear magnetic resonance spectra of 3,6-dihydro-1,2-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Biological Evaluation of Imidazo[2 ,1- b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. 5H-imidazo[2,1-b][1,3]oxazine | C6H6N2O | CID 56927756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. heteroletters.org [heteroletters.org]
- 11. The synthesis and 1H nuclear magnetic resonance spectra of 3,6-dihydro-1,2-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
